2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile
Overview
Description
The compound “2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile” is a derivative of the compound "2-(3,5-Dimethoxyphenyl)propan-2-ol" . The latter is a solid substance with a molecular weight of 196.25 . It’s important to note that the information available is not directly about “2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile”, but about a similar compound.
Scientific Research Applications
1. Application in Solid Phase Synthesis of Aza-Peptides
- Summary of the Application: This compound is used in the synthesis of N′-substituted 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl (Ddz) protected hydrazines, which are then used in the solid phase synthesis of aza-peptides . Aza-peptides are peptide analogues where one or more of the α-carbons, bearing the side chain residues, has been replaced by a nitrogen atom .
- Methods of Application: The synthesis involves the in-situ activation of the N-Ddz,N′-substituted hydrazines with phosgene, followed by introduction to the N-terminus of a resin-bound peptide . The Ddz-aza-amino building units include aliphatic, aromatic, and functionalized side chains, protected for synthesis by the Fmoc strategy .
- Results or Outcomes: This method allows for the solid phase synthesis of aza-peptides, which have increased resistance to proteolytic degradation and are useful tools for structure-activity relationship studies and drug design .
2. Application in Azo-Coupling Reaction
- Summary of the Application: This compound is used in the synthesis of 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol, a novel azo compound .
- Methods of Application: The synthesis involves an azo-coupling reaction between 3,5-dimethoxyphenyl and 4-methoxy benzenediazonium tetrafluoroborate .
- Results or Outcomes: The structure of the newly synthesized compound was elucidated based on 1H NMR, 13C NMR, ESI-MS, UV-Vis, and FT-IR .
3. Application in Synthesis of Thiosemicarbazones
- Summary of the Application: This compound is used as a precursor in the synthesis of thiosemicarbazones . Thiosemicarbazones are a class of compounds that have been extensively studied due to their pharmacological properties, including antitumor, antiviral, antibacterial, antimalarial, and antifungal activities .
- Methods of Application: The synthesis involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst .
- Results or Outcomes: The structure of the synthesized compound is determined by elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectral data .
4. Application in Synthesis of Aza-Peptides
- Summary of the Application: This compound is used in the synthesis of N′-substituted 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl (Ddz) protected hydrazines, which are then used in the solid phase synthesis of aza-peptides . Aza-peptides are peptide analogues where one or more of the α-carbons, bearing the side chain residues, has been replaced by a nitrogen atom .
- Methods of Application: The synthesis involves the in-situ activation of the N-Ddz,N′-substituted hydrazines with phosgene, followed by introduction to the N-terminus of a resin-bound peptide . The Ddz-aza-amino building units include aliphatic, aromatic, and functionalized side chains, protected for synthesis by the Fmoc strategy .
- Results or Outcomes: This method allows for the solid phase synthesis of aza-peptides, which have increased resistance to proteolytic degradation and are useful tools for structure-activity relationship studies and drug design .
properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,8-13)9-5-10(14-3)7-11(6-9)15-4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNVEDXBDXUTNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430777 | |
Record name | 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile | |
CAS RN |
22972-63-0 | |
Record name | 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50430777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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